molecular formula C16H13N5OS B483225 3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE CAS No. 849911-97-3

3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE

Cat. No.: B483225
CAS No.: 849911-97-3
M. Wt: 323.4g/mol
InChI Key: OWWXBABGBZXEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the use of microwave irradiation to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is unique due to the combination of triazole, thiadiazole, and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

CAS No.

849911-97-3

Molecular Formula

C16H13N5OS

Molecular Weight

323.4g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-4-6-13(7-5-11)22-10-14-20-21-15(18-19-16(21)23-14)12-3-2-8-17-9-12/h2-9H,10H2,1H3

InChI Key

OWWXBABGBZXEHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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